Filibuvir - 877130-28-4

Filibuvir

Catalog Number: EVT-268103
CAS Number: 877130-28-4
Molecular Formula: C29H37N5O3
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filibuvir (PF-00868554) is a potent, orally bioavailable, investigational non-nucleoside inhibitor (NNI) that specifically targets the hepatitis C virus (HCV) nonstructural 5B (NS5B) RNA-dependent RNA polymerase. [, , , ] It was under development by Pfizer for the potential treatment of chronic HCV infection. [, ] Filibuvir acts by binding to the thumb II allosteric pocket of the HCV NS5B polymerase, interfering with its function and inhibiting viral replication. [, , , , , , ] Although initially showing promise in clinical trials, Filibuvir's development was halted due to challenges related to resistance development and limitations in its effectiveness against non-genotype 1 HCV. [, , , ]

Synthesis Analysis
  • Diastereoselective Preparation of a β-Hydroxy Alkynyl Oxazolidinone and Conversion to a 6,6-Disubstituted 2H-Pyranone: [] This stage focuses on establishing the correct stereochemistry of a tertiary alcohol using an Evans aldol reaction with non-standard reactants. Subsequent Sonogashira coupling, acylation, hydrogenation, and Dieckmann cyclization lead to the formation of a crucial β-keto lactone intermediate. []

  • Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester: [] This stage presents an improved method for synthesizing the β-keto lactone. By switching the cyclization substrate from an oxazolidinone to an alkyl ester, yields are significantly enhanced. Optimization of alkyne hydrogenation, methanolysis, and intermediate salt formation further refine the process. []

  • Development of a Process for the Reductive Coupling of an Aldehyde and a β-Keto-lactone: [] This stage tackles the challenging reductive coupling of a specific β-keto-lactone and an aldehyde, employing a Hantzsch ester as a cost-effective reducing agent. Overcoming limitations posed by the β-keto-lactone's structure necessitates a tailored approach to addition and temperature control. The presence of an Ames-positive reactant demands stringent impurity control measures during API production. []

Molecular Structure Analysis

While the specific structural data of Filibuvir is not extensively discussed in the provided literature, research highlights its interaction with the thumb II allosteric pocket of the HCV NS5B polymerase. [, , , , ] Molecular docking studies, comparing Filibuvir with other inhibitors and potential drug candidates, provide insights into its binding patterns within this pocket. [, , , ] These studies reveal that Filibuvir primarily interacts with the NS5B polymerase through hydrogen bonding and hydrophobic contacts with specific amino acid residues within the thumb II site. []

Mechanism of Action

Filibuvir functions as a non-nucleoside inhibitor (NNI) targeting the thumb II allosteric pocket of the HCV NS5B RNA-dependent RNA polymerase. [, , , , ] Its binding to this pocket induces conformational changes in the enzyme, interfering with its ability to bind RNA and transition from initiation to elongation during RNA replication. [, ] Specifically, Filibuvir exhibits a preference for inhibiting primer-dependent RNA synthesis over de novo initiation. [] Interestingly, at higher concentrations, Filibuvir can enhance de novo RNA synthesis activity, suggesting a complex interaction with the polymerase. []

Applications
  • Inhibition of HCV Replication: Filibuvir exhibits potent antiviral activity against HCV genotype 1, significantly reducing viral RNA levels in both treatment-naïve and treatment-experienced patients. [, , , , ]
  • Synergistic Effects in Combination Therapy: Research indicates that Filibuvir demonstrates at least additive activity when combined with other direct-acting antiviral agents targeting different HCV proteins, as well as with interferon or ribavirin. []

Research Tool:

  • Understanding HCV Resistance Mechanisms: Studies analyzing Filibuvir resistance in patients have identified key mutations in the NS5B polymerase, particularly at residue M423, which mediate resistance to thumb II inhibitors. [, , , ] This knowledge aids in developing new therapies with improved resistance profiles.
  • Investigating HCV Polymerase Dynamics: NMR studies employing Filibuvir as a probe have provided valuable insights into the conformational dynamics of the NS5B polymerase in solution, its interactions with other viral proteins like NS5A, and its binding to RNA. [, ]

Overcoming Resistance:

  • Developing Next-Generation Inhibitors: Research can focus on designing novel thumb II inhibitors with improved binding affinities to mutant NS5B polymerases, particularly those harboring the M423T mutation, to overcome resistance. []
  • Combination Therapies: Exploring synergistic combinations of Filibuvir with other direct-acting antiviral agents or host-targeting drugs could potentially suppress the emergence of resistance and enhance treatment efficacy. []

Expanding Antiviral Spectrum:

  • Investigating Activity Against Other Genotypes: While Filibuvir demonstrates limited efficacy against HCV genotypes 2-4, understanding the structural basis for this limitation can guide the development of new inhibitors with broader genotypic coverage. []
  • Exploring Applications Against Other RNA Viruses: The potential antiviral activity of Filibuvir against SARS-CoV-2, observed in silico, warrants further investigation through in vitro and in vivo studies to validate its efficacy and explore potential applications in treating COVID-19. [, ]

Nesbuvir

Compound Description: Nesbuvir is a non-nucleoside inhibitor (NNI) that targets the palm I binding site of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. It has demonstrated pan-genotypic activity against HCV genotypes 1, 2, and 3 in both replicon and recombinant enzyme models [].

Relevance: While both Nesbuvir and Filibuvir target the HCV RdRp, they interact with different allosteric binding sites, showcasing the diversity of potential drug targets within this enzyme [, ]. Nesbuvir's broader genotypic coverage contrasts with Filibuvir's primary efficacy against genotype 1, further emphasizing the impact of binding site selection on antiviral activity.

Lomibuvir

Compound Description: Similar to Filibuvir, Lomibuvir acts as a non-nucleoside inhibitor (NNI) that binds to the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. Both compounds demonstrate a preference for inhibiting primer-dependent RNA synthesis while, unexpectedly, enhancing de novo synthesis at higher concentrations []. Lomibuvir, like Filibuvir, shows reduced efficacy against HCV genotypes 2a and 3a [, ].

Relevance: The shared binding site and similar inhibitory profile of Lomibuvir and Filibuvir highlight them as members of the same inhibitor class, specifically targeting the thumb II region of HCV RdRp [, ]. The observation of enhanced de novo synthesis at higher concentrations for both compounds suggests a potential shared mechanism that warrants further investigation. Their limited activity against certain genotypes underscores the importance of considering natural viral variations when developing HCV therapeutics.

Tegobuvir

Compound Description: Tegobuvir is classified as a non-nucleoside inhibitor (NNI) that disrupts HCV RNA replication by targeting the palm β-hairpin region of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. Unlike Filibuvir, Tegobuvir exhibits significantly reduced potency against HCV genotypes 2a and 3a [].

Relevance: Tegobuvir's distinct binding site within the HCV RdRp, compared to Filibuvir, underscores the existence of multiple targetable regions within this enzyme for developing antivirals [, ]. The difference in genotypic coverage between these inhibitors further emphasizes how binding site selection can significantly influence the effectiveness of HCV therapeutics against different viral strains.

Dasabuvir

Compound Description: Dasabuvir is a non-nucleoside inhibitor (NNI) that interferes with HCV replication by targeting the palm I binding site of the HCV RNA-dependent RNA polymerase (RdRp) [, ]. It exhibits specific binding to the genotype 1b variant but not to the 3a variant [].

Relevance: Despite both Dasabuvir and Filibuvir targeting the HCV RdRp, they act on distinct binding sites, demonstrating the diverse range of potential drug targets on this enzyme [, ]. The genotype-specific activity of Dasabuvir contrasts with Filibuvir, highlighting the influence of the chosen binding site on the antiviral spectrum of HCV inhibitors.

Sofosbuvir

Compound Description: Sofosbuvir, a nucleotide inhibitor of the HCV NS5B polymerase, has demonstrated potent antiviral activity against a broad range of HCV genotypes, including 1a, 2a, and 2b []. This differs from Filibuvir, which primarily exhibits efficacy against genotype 1.

Relevance: While both Sofosbuvir and Filibuvir target the NS5B polymerase, their distinct mechanisms of action and broader genotypic coverage with Sofosbuvir highlight the ongoing search for more effective and broadly acting anti-HCV therapies []. The development of Sofosbuvir signifies a shift towards potent pan-genotypic treatments for HCV infection.

Mericitabine

Compound Description: Mericitabine, a nucleoside inhibitor of the HCV NS5B polymerase, displays cross-genotypic activity against HCV strains including 1a, 2a, and 2b [].

Relevance: Like Sofosbuvir, Mericitabine's ability to inhibit various HCV genotypes contrasts with Filibuvir's primary efficacy against genotype 1, emphasizing the need for broad-spectrum HCV drugs []. This highlights the exploration of diverse mechanisms, such as nucleoside inhibition, in developing effective pan-genotypic HCV treatments.

BI207127

Compound Description: BI207127 is a non-nucleoside inhibitor of the HCV NS5B polymerase, displaying inhibitory activity against a broad range of HCV genotypes, including 1a, 2a, and 2b [].

Relevance: BI207127's broad genotypic inhibition profile contrasts with the more limited efficacy of Filibuvir, primarily against genotype 1, further supporting the need for pan-genotypic HCV therapies []. This underscores the continuous search for NS5B polymerase inhibitors with enhanced efficacy across a wider range of HCV strains.

Properties

CAS Number

877130-28-4

Product Name

Filibuvir

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N

SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

PF00868554; PF-00868554; P 00868554; PF868554; PF-868554; PF 868554; Filibuvir

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

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